(4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
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Description
(4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
The study by Kuramoto et al. (2003) demonstrates the design of novel N-1 substituents of naphthyridones and quinolones, highlighting potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests that structurally related compounds, such as the one , could have potential applications in developing new antibacterial agents (Kuramoto et al., 2003).
Antitumor Activity
Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and demonstrated its distinct inhibition on the proliferation of several cancer cell lines. This indicates that compounds with similar structural motifs may be explored for their antitumor activities, providing a basis for the development of new cancer therapies (Tang & Fu, 2018).
Imaging Agents in Parkinson's Disease
Wang et al. (2017) focused on the synthesis of a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, using a compound with a morpholino methanone group. This research suggests that derivatives of the compound could be valuable in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Kang et al. (2011) synthesized phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for use in OLEDs. The electroluminescent properties characterized in this study suggest potential applications of related compounds in the development of OLED technology (Kang et al., 2011).
Properties
IUPAC Name |
[4-(4-chloro-3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c1-12-2-4-14-18(25-13-3-5-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBOJIDPJZZDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)F)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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